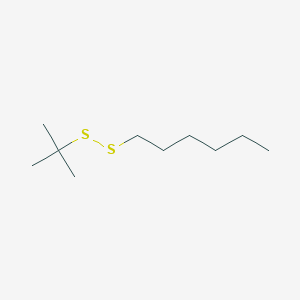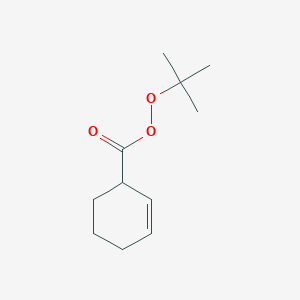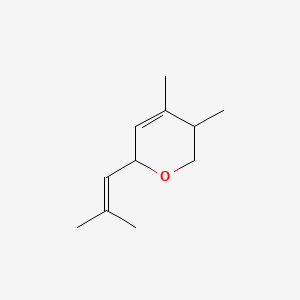
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is an organic compound with a complex structure that includes a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the pyrolysis of 3-chloro-2,6-dimethyl-1-octene-8-ol. This process is carried out by heating the starting material to a high temperature, typically around 260°C, in the presence of a nitrogen stream . The reaction yields a mixture of cis and trans isomers, which can be separated and purified using vacuum distillation or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes that ensure higher yields and purity. The starting materials are often chlorinated hydrocarbons, and the reaction conditions are optimized to maximize the production of the desired isomer.
化学反応の分析
Types of Reactions
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.
類似化合物との比較
Similar Compounds
2-Methyl-1-phenylpropene: This compound shares a similar structural motif but differs in its aromatic ring.
Cyclopentane, (2-methyl-1-propenyl)-: Another related compound with a cyclopentane ring instead of a pyran ring.
Uniqueness
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is unique due to its specific ring structure and the presence of multiple methyl groups. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
特性
CAS番号 |
64929-56-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
3,4-dimethyl-6-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-8(2)5-11-6-9(3)10(4)7-12-11/h5-6,10-11H,7H2,1-4H3 |
InChIキー |
WGEIRZDNNHZMRY-UHFFFAOYSA-N |
正規SMILES |
CC1COC(C=C1C)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


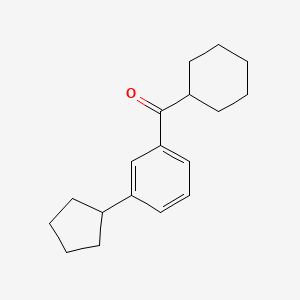



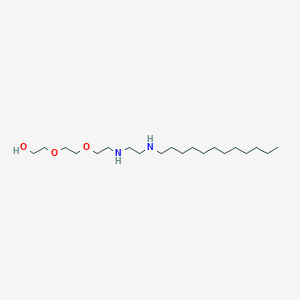
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
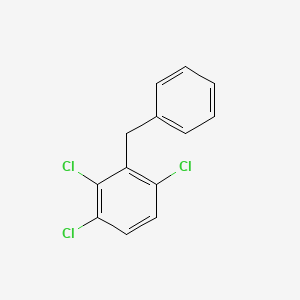
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
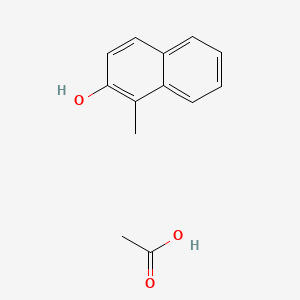
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)

